molecular formula C39H54ClN5O6 B1193243 N-PEG3-N'-(azide-PEG3)-Cy5

N-PEG3-N'-(azide-PEG3)-Cy5

Cat. No. B1193243
M. Wt: 724.34
InChI Key: XDWWTFOMGZZKBB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(hydroxy-PEG2)-N'-(azide-PEG3)-Cy5 is a PEG derivative containing a cyanine dye with excitation/emission maximum 649/667 nm as well as an azide group, which enables Click Chemistry. The hydophilic PEG spacer increases solubility in aqueous media.

Scientific Research Applications

1. Bioconjugation and Diagnostic Tools

Research has shown that the incorporation of polyethylene glycol (PEG) linkers, such as in N-PEG3-N'-(azide-PEG3)-Cy5, is significant in bioconjugation chemistry. This is crucial for constructing covalent bonds between cargo molecules and proteins, like monoclonal antibodies (mAbs). This process is vital for generating new diagnostic tools. The use of a PEG3 linker, similar to the one in N-PEG3-N'-(azide-PEG3)-Cy5, improves solubility and radiochemical conversion, influencing the pharmacokinetic performance of new compounds (Guillou et al., 2021).

2. Fluorescent Protein Conjugates

Another application of N-PEG3-N'-(azide-PEG3)-Cy5 is in the synthesis of photoactivatable fluorophores for use in fluorescent protein conjugates. These are essential in various scientific disciplines, including biochemical research and clinical pathology. The technology allows for the creation of fluorescent proteins under ultraviolet light irradiation and has potential applications in optical imaging and positron emission tomography (Guillou et al., 2022).

3. Immobilization of Biomolecules

N-PEG3-N'-(azide-PEG3)-Cy5, or similar compounds, have been used in the immobilization of carbohydrates and proteins onto solid surfaces. This is achieved through sequential Diels-Alder and azide-alkyne cycloaddition reactions. The process is facilitated by polyethylene glycol linkers and allows for the stable conjugation of biomolecules onto surfaces, critical for various biochemical applications (Sun et al., 2006).

properties

Product Name

N-PEG3-N'-(azide-PEG3)-Cy5

Molecular Formula

C39H54ClN5O6

Molecular Weight

724.34

IUPAC Name

2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride

InChI

InChI=1S/C39H54N5O6.ClH/c1-38(2)32-12-8-10-14-34(32)43(19-23-47-27-29-49-25-21-45)36(38)16-6-5-7-17-37-39(3,4)33-13-9-11-15-35(33)44(37)20-24-48-28-31-50-30-26-46-22-18-41-42-40;/h5-17,45H,18-31H2,1-4H3;1H/q+1;/p-1

InChI Key

XDWWTFOMGZZKBB-UHFFFAOYSA-M

SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCO)C.[Cl-]

Appearance

Solid powder

Purity

>97% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO, DMF, DCM, Water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

N-(hydroxy-PEG2)-N'-(azide-PEG3)-Cy5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-PEG3-N'-(azide-PEG3)-Cy5
Reactant of Route 2
N-PEG3-N'-(azide-PEG3)-Cy5
Reactant of Route 3
N-PEG3-N'-(azide-PEG3)-Cy5
Reactant of Route 4
N-PEG3-N'-(azide-PEG3)-Cy5
Reactant of Route 5
N-PEG3-N'-(azide-PEG3)-Cy5
Reactant of Route 6
N-PEG3-N'-(azide-PEG3)-Cy5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.